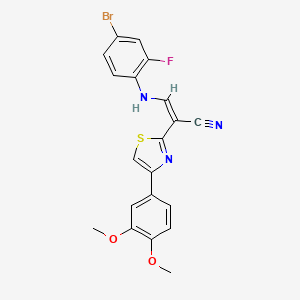![molecular formula C15H16ClN3O3S2 B3014609 2-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide CAS No. 1421450-27-2](/img/structure/B3014609.png)
2-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C15H16ClN3O3S2 and its molecular weight is 385.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines : The compound was used in the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives through nucleophilic substitution with various amines and a cyclic amide, highlighting its utility in creating novel compounds for further investigation (Palamarchuk et al., 2019).
Synthesis of N-Derivatives of Alkaloids : This compound facilitated the synthesis of derivatives of cytisine, anabasine, and salsoline alkaloids, implying its role in generating pharmacologically interesting compounds (Palamarchuk et al., 2019).
Biological Activity and Pharmacological Evaluation
Orally Active Factor Xa Inhibitors : Derivatives of the compound were studied for their role as factor Xa inhibitors, demonstrating potent inhibitory activities, suggesting its potential in the development of anticoagulant therapies (Haginoya et al., 2004).
Antimicrobial Activity : A study involving the synthesis of various sulphonamide derivatives related to this compound revealed significant antimicrobial activity, indicating its potential in antibacterial drug development (Fahim & Ismael, 2019).
Antiproliferative Activity : A modification of a related compound exhibited remarkable anticancer effects, underlining the compound's potential in cancer treatment research (Wang et al., 2015).
Chemical Properties and Reactions
Reactivity and Synthesis of Heterocycles : The compound's reactivity was explored in synthesizing various heterocycles, including pyrrole, pyridine, and oxadiazole derivatives, showcasing its versatility in heterocyclic chemistry (Nafeesa et al., 2017).
Spectroscopic and Quantum Mechanical Studies : Studies involving bioactive analogs of the compound involved spectroscopic and quantum mechanical analyses, highlighting its relevance in theoretical and computational chemistry (Mary et al., 2020).
Cyclization and Synthesis of Pyridinones : The compound was used in intramolecular cyclization reactions to synthesize pyridin-2(1H)-ones, a process crucial in medicinal chemistry (Savchenko et al., 2020).
Oxidation Reactivity Channels : Oxidation studies of related acetamide compounds shed light on the reactivity channels that could be relevant for this compound, contributing to understanding its chemical behavior (Pailloux et al., 2007).
properties
IUPAC Name |
2-(2-chlorophenyl)-N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S2/c1-24(21,22)19-7-6-12-13(9-19)23-15(17-12)18-14(20)8-10-4-2-3-5-11(10)16/h2-5H,6-9H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWIATIDPCQGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

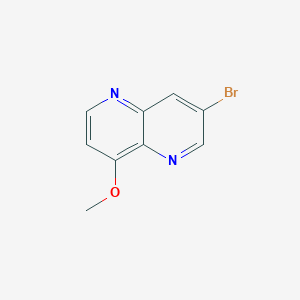
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide](/img/structure/B3014531.png)
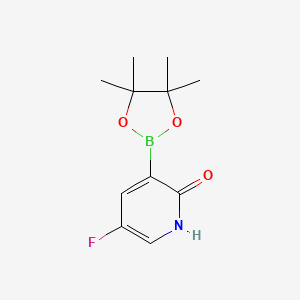
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B3014534.png)
![2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B3014535.png)
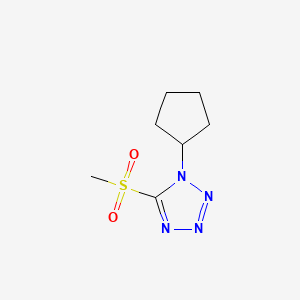

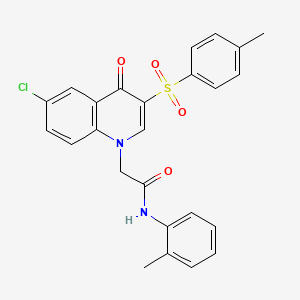
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B3014542.png)
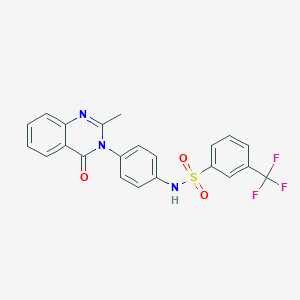
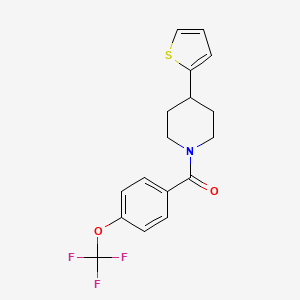
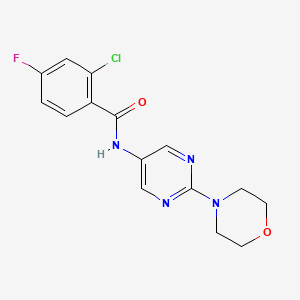
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B3014546.png)
